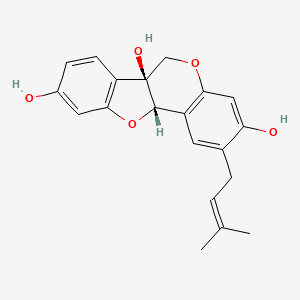

Glyceocarpin

描述

Definition and Chemical Classification of Glyceocarpin as a Phytoalexin Precursor

This compound is a naturally occurring chemical compound classified within the pterocarpan (B192222) group of isoflavonoids. nih.govkegg.jp Isoflavonoids are a class of secondary metabolites primarily synthesized by plants in the legume family (Fabaceae). researchgate.net Specifically, this compound is defined as (6aS,11aS)-2-(3-methylbut-2-en-1-yl)-6,11a-dihydro- nih.govbenzofuro[3,2-c]chromene-3,6a,9-triol. nih.gov It is structurally a member of the phenols and a tertiary alcohol. nih.gov

In the context of plant defense, this compound functions as a phytoalexin precursor. Phytoalexins are low-molecular-weight antimicrobial compounds that are synthesized de novo by plants and accumulate in response to stress, such as pathogen attack or physical injury. nih.govcdnsciencepub.com this compound is a key intermediate in the biosynthesis of glyceollins, which are major phytoalexins in soybean (Glycine max). biorxiv.orgbiorxiv.org It serves as the direct precursor to glyceollin (B191339) II and glyceollin III, two isomeric pterocarpanoid phytoalexins. biorxiv.orgbiorxiv.org The distinction between these two glyceollins arises from the enzymatic cyclization of the prenyl group on the this compound molecule. biorxiv.orgbiorxiv.org

Historical Context of this compound Discovery and Elucidation

The discovery of this compound is intertwined with the broader investigation of phytoalexins in soybeans, which began with the identification of glyceollin I in 1972. biorxiv.org Research into the plant's defense mechanisms against pathogens like Phytophthora sojae led to the isolation and characterization of various related isoflavonoid (B1168493) compounds from elicited soybean tissues. nih.govcdnsciencepub.com this compound was identified among these induced phytoalexins, alongside glyceollidins and glycinol. nih.gov

Early studies in the 1980s reported the accumulation of this compound in soybean leaves following infiltration with bacteria or treatment with abiotic elicitors like sodium iodoacetate. cdnsciencepub.com The structural elucidation of this compound and its role as a biosynthetic precursor were advanced through spectroscopic methods and metabolic studies. nih.gov More recent advancements in metabolomics, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have enabled more precise identification and quantification of this compound in complex biological samples, further solidifying its role in the soybean defense response. ohiolink.edu

Significance of this compound in Leguminous Plant Secondary Metabolism

This compound holds a significant position in the secondary metabolism of leguminous plants, particularly in soybean, as a critical branch-point intermediate in the isoflavonoid biosynthetic pathway. kegg.jpgenome.jp This pathway begins with the amino acid phenylalanine and proceeds through the isoflavone (B191592) daidzein (B1669772). biorxiv.org Daidzein is then converted through a series of enzymatic steps to glycinol, which is subsequently prenylated to form this compound. researchgate.net

The formation of this compound is a key step that precedes the final diversification into different glyceollin isomers. biorxiv.orgbiorxiv.org The conversion of glycinol to this compound is catalyzed by the addition of a dimethylallyl group to the C-2 position of the glycinol molecule. researchgate.net From this compound, specialized enzymes known as glyceollin synthases catalyze the final cyclization to produce glyceollin II and glyceollin III. biorxiv.orgbiorxiv.org This metabolic route is a crucial part of the plant's induced defense system, allowing for a rapid response to pathogen threats. nih.govcdnsciencepub.com The accumulation of this compound and its downstream products, the glyceollins, is a hallmark of the defense response in soybean. acs.org

Overview of Research Trajectories Pertaining to this compound

Research on this compound has evolved from its initial discovery as a component of the phytoalexin response to more detailed investigations into its biosynthesis and regulatory mechanisms. Early research focused on its isolation and identification from pathogen-challenged soybean plants. cdnsciencepub.comacs.org

Subsequent research trajectories have delved into the enzymatic steps leading to and from this compound. This includes the characterization of the cytochrome P450 enzymes and prenyltransferases involved in its formation and conversion. researchgate.netresearchgate.net The elucidation of the complete biosynthetic pathway of glyceollins, including the precise role of this compound, has been a significant area of focus, with recent studies successfully identifying the final enzymes that convert this compound into glyceollin II and III. biorxiv.orgbiorxiv.orgresearchgate.net

Modern research has increasingly employed metabolomics strategies to study this compound within the broader context of the soybean metabolome. ohiolink.edu These studies have highlighted this compound as a key metabolite that differentiates resistant and susceptible soybean cultivars in response to pathogen infection. ohiolink.edu Furthermore, synthetic biology and metabolic engineering approaches are emerging as new research frontiers, aiming to reconstitute the glyceollin biosynthetic pathway in microbial hosts for sustainable production, with this compound being a central intermediate in these efforts. researchgate.netresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H20O5 nih.gov |

| Molecular Weight | 340.4 g/mol nih.gov |

| IUPAC Name | (6aS,11aS)-2-(3-methylbut-2-enyl)-6,11a-dihydro- nih.govbenzofuro[3,2-c]chromene-3,6a,9-triol nih.gov |

| CAS Number | 77979-22-7 medkoo.com |

| Chemical Class | Pterocarpan, Isoflavonoid, Phenol nih.govkegg.jp |

| InChI Key | TUXXPRXOVFCNPC-VQTJNVASSA-N nih.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

77979-22-7 |

|---|---|

分子式 |

C20H20O5 |

分子量 |

340.4 g/mol |

IUPAC 名称 |

(6aS,11aS)-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-14-17(9-16(12)22)24-10-20(23)15-6-5-13(21)8-18(15)25-19(14)20/h3,5-9,19,21-23H,4,10H2,1-2H3/t19-,20+/m0/s1 |

InChI 键 |

TUXXPRXOVFCNPC-VQTJNVASSA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4)O)O)C |

手性 SMILES |

CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |

规范 SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4)O)O)C |

其他CAS编号 |

77979-22-7 |

产品来源 |

United States |

Natural Occurrence and Induction Mechanisms of Glyceocarpin in Glycine Max

Distribution of Glyceocarpin in Glycine max Tissues and Subcellular Compartments

The accumulation of this compound, like other phytoalexins, is localized and occurs in specific tissues upon induction. Research has shown that this compound, along with glyceollins I-III, accumulates in soybean leaves following treatment with elicitors such as the bacterium Pseudomonas syringae pv. pisi or the chemical sodium iodoacetate. cdnsciencepub.com While direct visualization studies for this compound are limited, extensive research on its downstream products, the glyceollins, provides strong inferential evidence of its location. For instance, following inoculation with the fungus Aspergillus oryzae, glyceollins are detected specifically in the seed coat and the germinated root of soybeans, suggesting that the synthesis of their precursor, this compound, also occurs in these tissues. researchgate.netsci-hub.se

At the subcellular level, the biosynthesis of pterocarpans involves enzymes located in the microsome and endoplasmic reticulum (ER). uniprot.orgbiorxiv.org Specifically, the enzyme GmGS13A (a cytochrome P450 monooxygenase), which catalyzes the conversion of this compound into glyceollin (B191339) III, is localized to the microsome. uniprot.org This indicates that this compound must be present and accessible in this cellular compartment to serve as a substrate for the final steps of glyceollin synthesis. uniprot.orgnih.gov

Elicitor-Mediated Induction of this compound Accumulation

The synthesis of this compound is tightly regulated and is triggered by external signals known as elicitors. These can be of biological (biotic) or non-biological (abiotic) origin. researchgate.netplantarchives.org

Biotic elicitors are molecules derived from microorganisms that trigger a defense response in the plant. mdpi.com In soybean, several pathogens and microbes are known to induce the isoflavonoid (B1168493) pathway, leading to the accumulation of this compound and its derivatives.

Phytophthora sojae : This oomycete is a devastating pathogen of soybean that causes stem and root rot. biorxiv.org Soybean plants recognize specific molecules from P. sojae as a signal to activate defense mechanisms. illinois.edu One such molecule is a branched heptaglucoside from the pathogen's cell wall, which acts as a Pathogen-Associated Molecular Pattern (PAMP). researchgate.net Another identified PAMP is XEG1, a glycoside hydrolase protein, which triggers immune responses in soybean. nih.govresearchgate.net The recognition of these PAMPs initiates a signaling cascade that leads to the rapid synthesis of phytoalexins, including this compound and glyceollins, as part of the plant's defense strategy. illinois.edufrontiersin.org

Aspergillus oryzae : This food-grade fungus has been identified as a potent elicitor of phytoalexin production in germinating soybeans. sci-hub.senih.gov Inoculation of soybean seeds with A. oryzae results in the significant accumulation of glyceollins, which necessitates the prior synthesis of this compound. sci-hub.se Studies using inactivated A. oryzae have shown that the fungal body itself can trigger this production at the seed coat, suggesting that components of the fungal cell wall are the primary eliciting agents. sci-hub.se

Other Microbial Elicitors : Research has also identified other microorganisms capable of inducing this compound. For example, infiltration of soybean leaves with the bacterium Pseudomonas syringae pv. pisi has been shown to cause the accumulation of this compound. cdnsciencepub.com

Abiotic elicitors encompass a range of non-living chemical and physical stressors that can also induce phytoalexin production in plants. nih.govscielo.br In soybean, several abiotic factors have been shown to trigger the accumulation of the glyceollin family of compounds, and by extension, their precursor this compound.

Heavy Metals : Salts of heavy metals are known chemical elicitors. Silver nitrate (B79036) (AgNO₃) has been used experimentally to elicit glyceollin I production in soybean seeds. mdpi.com The mechanism may involve the inhibition of phytoalexin degradation or enhancing the availability of precursors. mdpi.com Aluminum chloride has also been noted as an effective elicitor. researchgate.netnih.gov

UV Radiation : Exposure to ultraviolet (UV) light is a physical stressor that can induce the synthesis of glyceollins in soybean. researchgate.net

Other Chemicals : Various chemical compounds can act as elicitors. For instance, sodium iodoacetate has been used to induce this compound accumulation in soybean leaves. cdnsciencepub.com Acidity stress (e.g., pH 3) has also been reported to elicit a significant quantity of glyceollins. researchgate.net

**Table 1: Summary of Elicitors for this compound and Related Phytoalexin Induction in *Glycine max***

| Elicitor Category | Specific Elicitor | Target Tissue/Condition | Induced Compound(s) | Reference(s) |

|---|---|---|---|---|

| Biotic | Phytophthora sojae (Oomycete) | Cotyledons, Stems, Roots | Glyceollin, this compound | illinois.edu, frontiersin.org |

| Aspergillus oryzae (Fungus) | Germinating seeds | Glyceollins, this compound | researchgate.net, , sci-hub.se | |

| Pseudomonas syringae pv. pisi (Bacterium) | Leaves | This compound, Glyceollins | cdnsciencepub.com | |

| Abiotic | Silver Nitrate (AgNO₃) | Seeds | Glyceollin I | mdpi.com |

| UV Radiation | Soybean plants | Glyceollins | researchgate.net | |

| Aluminum Chloride (AlCl₃) | Soybean plants | Glyceollins | researchgate.net | |

| Sodium Iodoacetate | Leaves | This compound, Glyceollins | cdnsciencepub.com | |

| Acidity Stress (pH 3) | Soybean plants | Glyceollins | researchgate.net |

Transcriptomic and Proteomic Responses Associated with this compound Induction

The induction of this compound biosynthesis is underpinned by significant changes at the gene expression (transcriptome) and protein (proteome) levels. Elicitor recognition activates signaling pathways that lead to the coordinated upregulation of genes and the synthesis of enzymes required for the isoflavonoid pathway. researchgate.netwhiterose.ac.uk

Transcriptomic Responses : Upon exposure to elicitors like P. sojae or A. oryzae, a wide-ranging transcriptional reprogramming occurs in soybean cells. researchgate.net RNA sequencing and other transcriptomic analyses have revealed the upregulation of numerous genes encoding key enzymes in the phenylpropanoid, flavonoid, and isoflavonoid biosynthetic pathways. researchgate.netnih.gov This includes genes for isoflavone (B191592) synthase (IFS), which is a critical entry point into isoflavonoid metabolism, and various other enzymes leading to the glyceollin precursor, glycinol. nih.govfrontiersin.org Studies have shown that infection with P. sojae induces the expression of specific microRNAs, such as Gma-miRNA393, which positively regulate isoflavonoid biosynthesis. frontiersin.org

Proteomic Responses : The transcriptomic changes translate into altered protein expression. Proteomic analyses confirm the induction of defense-related proteins upon elicitation. nih.govproteomexchange.org Crucially, the enzymes that catalyze the final steps of glyceollin biosynthesis from glycinol via this compound are induced. nih.gov These include prenyltransferases that add a prenyl group to glycinol and the cytochrome P450 monooxygenases that catalyze the subsequent cyclization reactions. uniprot.org For example, the enzyme GmGS13A (CYP71D20), a P450 monooxygenase, is responsible for the specific conversion of this compound to glyceollin III, and its expression is induced by pathogens. uniprot.orgresearchgate.net

Table 2: Key Genes and Proteins in the this compound/Glyceollin Biosynthetic Pathway

| Gene/Protein Name | Type | Function | Subcellular Location | Reference(s) |

|---|---|---|---|---|

| Isoflavone Synthase (IFS) | Enzyme (Cytochrome P450) | Catalyzes a key step in isoflavonoid biosynthesis. | Endoplasmic Reticulum | nih.gov, frontiersin.org |

| Prenyltransferases (PTs) | Enzyme | Catalyzes the prenylation of glycinol. | Plastid | researchgate.net |

| GmGS13A (CYP71D20) | Enzyme (Cytochrome P450) | Converts this compound to glyceollin III. | Microsome | researchgate.net, uniprot.org |

| GmPRP | Pathogenesis-Related Protein | Exhibits ribonuclease activity and inhibits fungal growth. | Plasma Membrane, Cytoplasm | plos.org |

Detailed Elucidation of the Glyceocarpin Biosynthetic Pathway

Glyceocarpin's Position within the Phenylpropanoid and Isoflavonoid (B1168493) Biosynthetic Pathways

The journey to this compound begins with the essential amino acid L-phenylalanine, a product of the shikimate pathway. The general phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, a critical intermediate for a vast array of secondary metabolites, including flavonoids and isoflavonoids researchgate.netenzyme-database.orgmdpi.comresearchgate.net. This pathway serves as the foundational route supplying the necessary precursors for isoflavonoid biosynthesis.

The isoflavonoid pathway branches off from the flavonoid pathway through the action of isoflavone (B191592) synthase, which catalyzes the key rearrangement of the B-ring of a flavanone (B1672756) intermediate oup.comnih.govnih.gov. This specific branch leads to the synthesis of daidzein (B1669772), the direct isoflavone precursor to this compound and other pterocarpan (B192222) phytoalexins nih.govmdpi.com. The subsequent transformation of daidzein into the pterocarpan skeleton of glycinol, followed by a specific prenylation event, firmly places this compound biosynthesis as a specialized downstream branch of the isoflavonoid pathway.

Enzymatic Transformations Preceding Glycinol Formation

The formation of glycinol from L-phenylalanine is a multi-step process involving a cascade of enzymatic reactions that build and modify the isoflavonoid structure.

The initial steps of the phenylpropanoid pathway convert L-phenylalanine to 4-coumaroyl-CoA. This is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) and chalcone reductase (CHR) to form trihydroxychalcone nih.govnih.gov. Chalcone isomerase (CHI) then catalyzes the cyclization of this intermediate to produce liquiritigenin nih.gov.

The conversion of liquiritigenin to daidzein is a critical juncture. Isoflavone synthase (IFS), a cytochrome P450-dependent enzyme, hydroxylates and facilitates the aryl migration of the B-ring to form 2,7,4'-trihydroxyisoflavanone nih.govnih.gov. Subsequently, 2-hydroxyisoflavanone dehydratase (HID) removes a water molecule to yield daidzein nih.govnih.gov.

| Enzyme | Abbreviation | Function in Daidzein Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid nih.govnih.gov. |

| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid nih.govnih.gov. |

| 4-Coumaroyl:CoA-ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA nih.govnih.gov. |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with malonyl-CoA nih.govnih.gov. |

| Chalcone reductase | CHR | Reduces the chalcone intermediate nih.govnih.gov. |

| Chalcone isomerase | CHI | Isomerizes the chalcone to a flavanone nih.gov. |

| Isoflavone synthase | IFS | Catalyzes the formation of the isoflavonoid skeleton nih.govnih.gov. |

| 2-Hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone intermediate to form daidzein nih.govnih.gov. |

The transformation of the isoflavone daidzein into the pterocarpan glycinol involves a series of reduction and cyclization reactions. Under cellular stress, daidzein is converted to (6aR, 11aR)-3,9-dihydroxypterocarpan nih.gov. This intermediate is then metabolized by a specific cytochrome P450 enzyme, dihydroxypterocarpan 6a-hydroxylase (CYP93A1), to produce (-)-glycinol (B1211887) nih.govnih.gov. The enzymatic steps leading from daidzein to the dihydroxypterocarpan intermediate involve isoflavone 2'-hydroxylase (I2'H), 2'-hydroxydaidzein (B191490) reductase (2HDR), and pterocarpan synthase (PTS) researchgate.net.

| Enzyme/Intermediate | Role in Glycinol Formation |

| Daidzein | The starting isoflavone substrate. |

| Isoflavone 2'-hydroxylase (I2'H) | Hydroxylates daidzein at the 2' position researchgate.net. |

| 2'-Hydroxydaidzein reductase (2HDR) | Reduces the 2'-hydroxydaidzein intermediate researchgate.net. |

| Pterocarpan synthase (PTS) | Catalyzes the ring closure to form the pterocarpan skeleton researchgate.net. |

| (6aR, 11aR)-3,9-dihydroxypterocarpan | The immediate pterocarpan precursor to glycinol nih.gov. |

| Dihydroxypterocarpan 6a-hydroxylase (CYP93A1) | Hydroxylates the pterocarpan at the 6a position to yield (-)-glycinol nih.govnih.gov. |

Specific Prenylation Step Leading to this compound Synthesis

The final and defining step in this compound biosynthesis is the attachment of a dimethylallyl group to the glycinol core. This prenylation is catalyzed by specific prenyltransferases.

The synthesis of this compound, and its isomers glyceollins II and III, requires the specific dimethylallylation at the C-2 position of the (-)-glycinol molecule nih.govnih.gov. This reaction is catalyzed by the enzyme (-)-glycinol 2-dimethylallyltransferase (G2DT) oup.comresearchgate.net. G2DT utilizes dimethylallyl diphosphate (DMAPP) as the prenyl donor and transfers the dimethylallyl moiety to the C-2 position of glycinol researchgate.netoup.com. The expression of the G2DT gene is correlated with the production of glyceollins II, III, IV, and V in soybean cells and leaves when treated with elicitors, confirming its role in the biosynthesis of these C-2 prenylated pterocarpans oup.comresearchgate.net.

In soybean, a parallel prenylation reaction can occur at the C-4 position of glycinol, leading to the synthesis of 4-glyceollidin, the direct precursor of glyceollin (B191339) I researchgate.net. This reaction is catalyzed by a distinct enzyme, (-)-glycinol 4-dimethylallyltransferase (G4DT) nih.govresearchgate.net. Both G2DT and G4DT exhibit strict regiospecificity for their respective positions on the glycinol molecule oup.comnih.gov. G4DT will not produce the C-2 prenylated product, and G2DT will not produce the C-4 prenylated product oup.comnih.gov.

Interestingly, G2DT and G4DT are paralogs, having arisen from whole-genome duplications in the soybean genome oup.comresearchgate.net. This evolutionary event has led to the diversification of prenylated isoflavonoids in soybean. While both enzymes utilize (-)-glycinol and DMAPP as substrates, they have comparable, yet distinct, kinetic properties. The apparent Km values of G2DT for (-)-glycinol and DMAPP are 183 µM and 121 µM, respectively, which are similar to those of G4DT oup.com. This suggests that both enzymes have a similar affinity for their substrates but are distinguished by their precise catalytic site architecture that dictates the position of prenylation.

| Feature | (-)-Glycinol 2-dimethylallyltransferase (G2DT) | (-)-Glycinol 4-dimethylallyltransferase (G4DT) |

| Function | Catalyzes C-2 dimethylallylation of (-)-glycinol oup.comresearchgate.net. | Catalyzes C-4 dimethylallylation of (-)-glycinol nih.govresearchgate.net. |

| Product | Precursor to this compound (and glyceollins II, III, IV, V) researchgate.netoup.com. | 4-Glyceollidin (precursor to glyceollin I) researchgate.net. |

| Substrates | (-)-Glycinol, Dimethylallyl diphosphate (DMAPP) oup.com. | (-)-Glycinol, Dimethylallyl diphosphate (DMAPP) nih.gov. |

| Regiospecificity | Strict for C-2 position oup.com. | Strict for C-4 position nih.gov. |

| Evolutionary Relationship | Paralog of G4DT oup.comresearchgate.net. | Paralog of G2DT oup.comresearchgate.net. |

| Kinetic Parameters (Km) | (-)-Glycinol: 183 µM; DMAPP: 121 µM oup.com. | Comparable to G2DT oup.com. |

Elucidation of Terminal Oxidative Cyclization Steps from this compound to Glyceollins

The biosynthesis of glyceollins, a class of soybean phytoalexins, culminates in a series of complex oxidative cyclization reactions that convert prenylated pterocarpans like this compound into the final active molecules. For many years, the specific enzymes catalyzing these terminal steps remained elusive, representing a significant gap in the understanding of this critical plant defense pathway. nih.gov Recent breakthroughs, however, have led to the identification and characterization of the key cytochrome P450 monooxygenases responsible for this transformation, shedding light on the intricate molecular machinery that governs the production of these important compounds. nih.govbiorxiv.orgbohrium.com

Identification and Characterization of Cytochrome P450 Monooxygenase Cyclases (e.g., GmGS13A)

The final cyclization steps in glyceollin biosynthesis were long hypothesized to be catalyzed by cytochrome P450 (CYP) enzymes, but the specific genes encoding these proteins were not identified until recently. biorxiv.org Through a combination of transcriptomic analysis of soybean roots treated with elicitors from the pathogen Phytophthora sojae, genome mining, and co-expression network analysis, researchers successfully identified a suite of candidate CYP genes. nih.govbohrium.com

These candidate genes were subsequently characterized through heterologous expression in systems like baker's yeast (Saccharomyces cerevisiae) and transient expression in Nicotiana benthamiana. nih.govbiorxiv.org In vitro enzyme assays using microsomes prepared from these expression systems confirmed the function of several of these CYPs. biorxiv.org

Among the key discoveries was the identification of a specific cytochrome P450, designated GmGIIIS (also referred to as GmGS13A in some studies), which demonstrated the precise activity of converting this compound into glyceollin III. biorxiv.org This finding was a crucial step in fully elucidating the pathway, as it assigned a direct biological function to a previously uncharacterized gene. The functionality of these enzymes was further validated in planta using gene silencing and overexpression techniques in soybean hairy roots.

Table 1: Key Cytochrome P450 Enzymes in Terminal Glyceollin Biosynthesis

| Enzyme Name | Substrate(s) | Product(s) | Method of Identification |

|---|---|---|---|

| GmGIIIS / GmGS13A | This compound | Glyceollin III | Transcriptomics, Heterologous Expression (Yeast), In Vitro Assays |

| GmGIIS | This compound | Glyceollin II | Transcriptomics, Heterologous Expression (Yeast), In Vitro Assays |

| GmGIS1 / GmGIS2 / GmGIS3 | 4-Glyceollidin | Glyceollin I | Transcriptomics, Heterologous Expression (Yeast), In Vitro Assays |

Mechanism of this compound Conversion to Glyceollin III Isomers

The conversion of this compound to glyceollin II and glyceollin III is an oxidative cyclization reaction catalyzed by distinct cytochrome P450 monooxygenases. biorxiv.org This reaction involves the formation of a new heterocyclic ring structure from the prenyl (dimethylallyl) side chain attached at the C-2 position of the pterocarpan skeleton. nih.gov

Specifically, the enzyme GmGIIIS / GmGS13A catalyzes the conversion of this compound to glyceollin III. biorxiv.org Another identified enzyme, GmGIIS, is responsible for converting the same substrate, this compound, into a different isomer, glyceollin II. biorxiv.org This demonstrates that the biosynthesis of glyceollin isomers II and III diverges at the final step, with specific enzymes dictating the cyclization pattern of the common precursor, this compound. biorxiv.orgnih.gov The reaction is NADPH-dependent and results in the formation of the characteristic five- or six-membered rings of the glyceollin molecules. nih.gov

Table 2: Substrate-Product Relationships in this compound Cyclization

| Substrate | Enzyme | Product |

|---|---|---|

| This compound | GmGIIIS / GmGS13A | Glyceollin III |

| This compound | GmGIIS | Glyceollin II |

Unresolved Enzymatic Steps and Research Gaps

The recent identification of the P450 enzymes that convert this compound and 4-glyceollidin into the major glyceollin isomers has filled a significant knowledge gap that persisted for decades. nih.govbiorxiv.org However, this breakthrough also opens new avenues for research and highlights areas where understanding is still incomplete.

Current research gaps and future directions include:

Regulation of Gene Expression: The expression of the glyceollin synthase genes is induced by pathogen elicitors. nih.gov The specific regulatory networks, including the transcription factors that control the expression of GmGIIIS, GmGIIS, and other terminal pathway genes in response to stress, require further investigation.

Biosynthesis of Minor Isomers: While the pathways to the three major glyceollin isomers (I, II, and III) are now largely understood, soybeans are known to produce other minor glyceollin isomers. nih.gov The biosynthetic pathways and the specific enzymes responsible for the formation of these less abundant but potentially bioactive compounds remain to be discovered.

Metabolic Engineering and Optimization: With the entire pathway elucidated, a key future direction is the use of synthetic biology and metabolic engineering to produce glyceollins in microbial hosts like yeast or to enhance their production in soybean plants. nih.govbohrium.com Optimizing this production requires a deeper understanding of potential rate-limiting steps and metabolic bottlenecks in the newly reconstituted pathways.

Enzymatic Characterization and Molecular Regulation of Glyceocarpin Biosynthesis

Functional Genomics Approaches for Identifying Biosynthetic Genes

The identification of genes responsible for glyceocarpin biosynthesis has been significantly advanced through functional genomics. A primary strategy involves analyzing the transcriptome of soybean tissues actively producing these compounds, typically after induction by elicitors or pathogens like Phytophthora sojae. researchgate.netbiorxiv.org For instance, researchers have utilized publicly available transcriptomic data from soybean hairy roots treated with a wall glucan elicitor (WGE) from P. sojae to pinpoint candidate genes. biorxiv.orgbiorxiv.org

These analyses focus on identifying genes that are significantly upregulated and co-expressed with known isoflavonoid (B1168493) biosynthetic genes. researchgate.net This approach, combining transcriptome profiling with genome mining and co-expression network analysis, has successfully identified numerous candidate genes, including those for prenyltransferases and cytochrome P450 monooxygenases (CYPs), which are crucial enzyme families in this pathway. researchgate.netbiorxiv.org

Metabolomics platforms, particularly those using Liquid Chromatography-Mass Spectrometry (LC-MS), serve as complementary and powerful tools. ohiolink.edu By comparing the metabolite profiles of elicited and non-elicited soybean tissues, researchers can identify induced compounds like this compound and correlate their accumulation with the expression patterns of candidate genes, thereby strengthening the evidence for gene function. ohiolink.edu For example, a comparative metabolite profiling of soybean cultivars resistant and susceptible to P. sojae identified this compound as a key differentiating secondary metabolite. ohiolink.edu

Heterologous Expression Systems for Enzyme Characterization (e.g., Yeast, Nicotiana benthamiana)

Once candidate genes are identified, their specific functions must be validated. Heterologous expression systems are indispensable for this purpose, allowing for the production and characterization of individual enzymes away from the complex metabolic background of the native plant. researchgate.netnih.gov

Saccharomyces cerevisiae (baker's yeast) is a widely used system. nih.gov Candidate genes, such as those for prenyltransferases or CYPs, are cloned and expressed in yeast. nih.gov Microsomal fractions prepared from these engineered yeast cells, which contain the membrane-bound enzymes, can then be used in in vitro assays with supplied substrates to confirm their catalytic activity. researchgate.netnih.gov For example, the function of pterocarpan (B192222) 4-dimethylallyltransferase (G4DT) was confirmed using recombinant yeast microsomes. nih.gov Similarly, the enzyme that converts this compound to glyceollin (B191339) III, GmGS13A, was identified through heterologous expression in yeast coupled with in vitro assays. researchgate.net

Nicotiana benthamiana offers a powerful alternative, particularly for transient expression studies. biorxiv.orgnih.gov In this system, genes of interest are introduced into the plant's leaves, which then serve as bio-factories to produce the enzyme. By co-infiltrating the necessary substrates, researchers can detect the formation of specific products directly within the plant tissue, providing rapid in vivo confirmation of enzyme function. biorxiv.org This combinatorial approach, using both yeast and N. benthamiana, was instrumental in elucidating the complete biosynthetic pathway of glyceollins, including the steps involving this compound. nih.gov

| System | Application in this compound Pathway Research | References |

| Saccharomyces cerevisiae | Functional characterization of prenyltransferases and cytochrome P450s; In vitro enzyme assays using microsomes; De novo biosynthesis of glyceollins. | researchgate.netnih.govnih.govnih.gov |

| Nicotiana benthamiana | Transient expression for rapid in vivo functional validation of biosynthetic genes (reductases, CYPs); Confirmation of multi-step pathways by co-expressing several enzymes. | biorxiv.orgnih.gov |

Biochemical Analysis of this compound Biosynthetic Enzymes

The biosynthesis of this compound and its subsequent conversions are catalyzed by enzymes with high substrate specificity.

Formation of this compound: this compound is synthesized from the precursor (-)-glycinol (B1211887). This reaction is a prenylation step, where a dimethylallyl group is attached to the C-2 position of the glycinol molecule. nih.gov The enzyme responsible for this specific catalysis is glycinol 2-dimethylallyltransferase (G2DT) , a type of prenyltransferase. nih.govresearchgate.net

Conversion of this compound: this compound is not an end product but a critical intermediate that serves as the direct precursor for two glyceollin isomers: glyceollin II and glyceollin III. researchgate.netresearchgate.net The conversion is catalyzed by distinct cytochrome P450 monooxygenase cyclases that exhibit remarkable regioselectivity. biorxiv.orgbiorxiv.org

Glyceollin II Synthase (GmGIIS): This enzyme catalyzes the cyclization of the prenyl group on this compound to form a dihydropyran ring, resulting in the production of glyceollin II. researchgate.netbiorxiv.org

Glyceollin III Synthase (GmGIIIS / GmGS13A): This enzyme also acts on this compound but catalyzes the cyclization to form a hydrofuran ring, leading to the synthesis of glyceollin III. researchgate.netbiorxiv.org

This divergence highlights the intricate evolution of enzyme-substrate specificity, where different P450 enzymes recognize the same substrate (this compound) but perform a regioselective cyclization to produce structurally distinct products. biorxiv.orgbiorxiv.orgbiorxiv.org

| Enzyme | Substrate | Product(s) | Catalytic Action | References |

| Glycinol 2-dimethylallyltransferase (G2DT) | (-)-Glycinol | This compound | Prenylation at C-2 position | nih.govresearchgate.net |

| Glyceollin II Synthase (GmGIIS) | This compound | Glyceollin II | Regioselective cyclization (dihydropyran ring formation) | researchgate.netbiorxiv.org |

| Glyceollin III Synthase (GmGIIIS / GmGS13A) | This compound | Glyceollin III | Regioselective cyclization (hydrofuran ring formation) | researchgate.netbiorxiv.orguniprot.org |

While extensive research has identified the enzymes involved in the this compound metabolic nexus, detailed reports on their specific kinetic parameters (e.g., KM, kcat) and reaction thermodynamics are not widely available in the current body of literature. The characterization has primarily focused on the identification of function and product specificity through qualitative and semi-quantitative assays. researchgate.netbiorxiv.orgresearchgate.net The determination of these parameters would require purification of the recombinant enzymes and rigorous in vitro kinetic analysis, which represents a future direction for fully understanding the efficiency and regulation of this pathway.

Regulatory Networks Governing this compound Biosynthesis

The biosynthesis of this compound and related phytoalexins is tightly regulated at the transcriptional level, often in response to environmental stresses like pathogen attack or elicitor treatment. nih.gov This regulation is orchestrated by a network of transcription factors (TFs) that bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression.

Several TF families, including MYB, NAC, bHLH, and WRKY, are implicated in controlling the isoflavonoid pathway. nih.govmdpi.comnih.gov Key identified regulators include:

GmNAC42-1: This NAC family transcription factor has been identified as an essential positive regulator of the glyceollin biosynthetic pathway. nih.gov Studies have shown that GmNAC42-1 can directly bind to the promoters of key biosynthetic genes, such as isoflavone (B191592) synthase 2 (IFS2) and glycinol 4-dimethylallyltransferase (G4DT). While G4DT is involved in producing a glyceollin precursor other than this compound, the findings position GmNAC42-1 as a crucial component of the broader gene regulatory network governing the entire class of glyceollin phytoalexins. nih.gov

GmMYB29A2: This MYB family TF is another key regulator that activates glyceollin biosynthesis and enhances soybean resistance to pathogens like P. sojae. researchgate.netbiorxiv.org

The expression of these TFs is itself induced by stress signals, such as acidity or elicitors. nih.gov However, studies suggest that a single TF is often not sufficient to activate the entire pathway on its own, indicating a complex interplay within a larger gene regulatory network is required for the coordinated expression of all necessary biosynthetic genes. nih.gov

| Transcription Factor | Family | Role in Pathway Regulation | References |

| GmNAC42-1 | NAC | Essential positive regulator; directly binds to promoters of biosynthetic genes. | nih.gov |

| GmMYB29A2 | MYB | Positive regulator; activates glyceollin biosynthesis. | researchgate.netbiorxiv.org |

Post-Translational Modifications and Enzyme Activity Modulation

The regulation of this compound biosynthesis does not conclude with the transcription and translation of biosynthetic genes. A further layer of intricate control is exerted through post-translational modifications (PTMs) of the enzymes themselves. These modifications serve as rapid and reversible switches that can fine-tune enzymatic activity, stability, and localization, thereby modulating the metabolic flux towards this compound and its derivatives in response to cellular needs and environmental stimuli. scispace.com The regulation of enzyme activity is crucial for managing the high demand for cofactors like NADPH, which is required by the reductases and cytochrome P450 monooxygenases prevalent in the pterocarpan pathway. scispace.com

Key post-translational regulatory mechanisms identified in the broader isoflavonoid pathway, which are integral to this compound synthesis, include phosphorylation, glycosylation, and the formation of multi-enzyme complexes.

Phosphorylation: Reversible protein phosphorylation is one of the most common PTMs used to regulate enzyme activity. youtube.com In the context of phytoalexin biosynthesis, signals generated by elicitors or infection can trigger signaling cascades that lead to the phosphorylation or dephosphorylation of enzymes. scispace.com This covalent addition of a phosphate (B84403) group can alter an enzyme's conformation, leading to its activation or inactivation, and thus provides a mechanism for swift modulation of the entire biosynthetic pathway. scispace.comyoutube.com

Glycosylation: Glycosylation, the attachment of sugar moieties to proteins, is another significant PTM that can influence the properties of biosynthetic enzymes. mdpi.comnih.gov This modification can impact protein folding, stability, and subcellular targeting. nih.govnih.gov While many isoflavonoids are themselves glycosylated as a final modification step, the enzymes catalyzing their formation can also be subject to glycosylation, which affects their function and longevity within the cell. mdpi.com

Protein-Protein Interactions and Metabolons: There is strong evidence for the organization of isoflavonoid biosynthetic enzymes into multi-enzyme complexes known as metabolons, which are typically tethered to the endoplasmic reticulum (ER) membrane. frontiersin.org This association is often mediated by cytochrome P450 enzymes, such as isoflavone synthase (IFS), which anchor other soluble enzymes of the pathway. mdpi.comfrontiersin.org This physical proximity facilitates substrate channeling, where the product of one enzyme is passed directly to the active site of the next enzyme in the sequence. This mechanism enhances catalytic efficiency and prevents the diffusion of metabolic intermediates into competing pathways. mdpi.com The enzymes responsible for the final steps of glyceollin synthesis from this compound have been identified as cytochrome P450s, suggesting their activity is modulated within such membrane-bound complexes. nih.govbiorxiv.orgbiorxiv.org

The table below summarizes the key post-translational modifications and their effects on the enzymes involved in the this compound biosynthetic pathway.

| Modification Type | Affected Enzymes / Components | Functional Consequence | References |

| Phosphorylation / Dephosphorylation | Pathway Enzymes (General) | Reversible activation or inactivation of enzyme activity in response to cellular signals (e.g., elicitors). | scispace.com, youtube.com |

| Glycosylation | Pathway Enzymes (General) | Modulates protein folding, stability, and subcellular localization. | mdpi.com, nih.gov, nih.gov |

| Protein-Protein Interaction (Metabolon Formation) | Isoflavone Synthase (IFS), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), other P450s | Formation of enzyme complexes on the ER membrane, leading to efficient substrate channeling and increased pathway throughput. | mdpi.com, frontiersin.org |

Advanced Analytical Methodologies for Glyceocarpin Characterization and Quantification

Chromatographic Techniques for Isolation and Separation

Chromatographic methods are fundamental to the initial separation and purification of glyceocarpin from complex mixtures, such as plant extracts. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and analysis of this compound and its isomers. creative-biolabs.comebsco.comopenaccessjournals.com This method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the different interactions of the compounds with the stationary phase, leading to different elution times. wikipedia.org

In the analysis of glyceollins, including this compound, reversed-phase HPLC is commonly employed. creative-biolabs.comnih.gov For instance, a preparative-scale HPLC with C18 columns has been used to isolate a mixture of glyceollins from methanol (B129727) extracts of inoculated soybean seeds. nih.gov A typical analytical HPLC setup might involve a C18 column with a gradient elution system, often using a mixture of acetonitrile (B52724) and acidified water as the mobile phase. longdom.orgnih.gov Detection is frequently performed using a photodiode array (PDA) detector at a wavelength of around 285 nm, which is characteristic for these compounds. longdom.orgnih.gov The retention times for glyceollin (B191339) isomers are often very close, highlighting the need for highly efficient separation techniques. longdom.org

Table 1: Example HPLC Parameters for Glyceollin Analysis

| Parameter | Value |

| Column | Waters C18 (Atlantis T3, 5 μm, 4.6 × 250 mm) nih.gov |

| Mobile Phase | A: Water, B: Acetonitrile, C: 2% Acetic acid in water nih.gov |

| Flow Rate | 1.0 ml/min longdom.org |

| Detection | Photodiode Array (PDA) at 285 nm nih.gov |

| Column Temperature | 30 °C nih.gov |

| Injection Volume | 20 µL nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. malvernpanalytical.comijsrtjournal.comresearchgate.net UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for more efficient separation and faster analysis times. ijsrtjournal.comresearchgate.net

The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the metabolite profiling of glyceollins. frontiersin.org This combination allows for the effective separation of isomers and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. frontiersin.orgresearchpromo.com For example, a Waters ACQUITY UPLC system coupled with a Quattro Premier XE MS has been used for the metabolite profiling of glyceollin in wild soybean. frontiersin.org The optimized UPLC gradient conditions are crucial for effectively separating the glyceollin and daidzein (B1669772) peaks. frontiersin.org The shorter chromatographic run times achieved with UPLC are a distinct advantage over HPLC. researchpromo.com

Mass Spectrometry (MS) Applications in Structural Analysis and Metabolite Profiling

Mass spectrometry is an indispensable tool for the structural analysis of this compound and for profiling its metabolites. It provides information about the molecular weight and elemental composition of a compound. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of biomolecules like this compound. nih.gov It allows for the ionization of molecules directly from a liquid solution with minimal fragmentation. wikipedia.org

In the analysis of glyceollins, ESI-MS is often used in conjunction with liquid chromatography (LC-ESI-MS/MS). researchgate.netnih.gov This technique has been instrumental in identifying glyceollins and their metabolites in biological samples. researchgate.netnih.gov In negative ion mode, deprotonated glyceollin precursors produce a characteristic radical product ion at m/z 148 under higher-energy collision conditions, which is diagnostic for glyceollins and their metabolites. nih.govnih.govscispace.com The molecular ion of glyceollin is typically observed at m/z 339 [M+H]+ in positive ion mode and m/z 337 [M-H]- in negative ion mode, corresponding to its molecular formula C₂₀H₁₈O₅. longdom.orgnih.govscispace.com ESI-MS has been used to confirm the identity of isolated glyceollin isomers and to characterize various metabolites, including sulfated and hydroxylated forms. nih.govnih.gov

Table 2: Key m/z Values in ESI-MS Analysis of Glyceollins and their Metabolites

| m/z Value | Ion | Identification | Reference |

| 339 | [M+H]⁺ | Protonated glyceollin | longdom.org |

| 337 | [M-H]⁻ | Deprotonated glyceollin | nih.govnih.gov |

| 148 | [Fragment]⁻ | Diagnostic radical product ion | nih.govnih.gov |

| 417 | [M-H]⁻ | Sulfated metabolite of glyceollin | nih.govnih.gov |

| 433 | [M-H]⁻ | Sulfated and hydroxylated metabolite of glyceollin | nih.gov |

| 353 | [M-H]⁻ | Hydroxylated metabolite of glyceollin | nih.gov |

| 355 | [M-H]⁻ | Hydroxylated and reduced metabolite of glyceollin | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Spatial Localization

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful technique for visualizing the spatial distribution of molecules within tissue samples without the need for extraction or labeling. nih.gov In this method, the sample is mixed with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. wikipedia.org

MALDI-MS imaging has been employed to investigate the production and localization of glyceollins in germinating soybeans. sci-hub.senih.govacs.org Studies have shown that glyceollins are primarily produced in the seed coat and germinated root regions of soybeans inoculated with a fungus, while their precursor isoflavones are distributed throughout the soybean. sci-hub.senih.govacs.org This technique provides visual evidence of the localized defense response in plants. sci-hub.se The process involves slicing the tissue, mounting it on a conductive slide, and coating it with a suitable matrix, such as 1,5-diaminonaphthalene (1,5-DAN). sci-hub.se The mass spectrometer then scans the tissue surface, generating a map of the distribution of specific ions. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the detailed atomic structure of organic molecules. measurlabs.comunimelb.edu.au It provides information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com For complex structures like this compound, advanced NMR techniques are crucial for unambiguous structural elucidation.

While basic ¹H and ¹³C NMR are used for initial confirmation, advanced 2D NMR techniques are essential for assigning the complex structure of glyceollin isomers. nih.govresearchgate.netnih.gov These methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the determination of proton-proton and proton-carbon connectivities within the molecule. nih.gov Solid-state NMR is another advanced technique that can provide valuable structural information for solid samples. mdpi.comscionresearch.com The chemical shifts observed in the NMR spectra are compared with previously reported data to confirm the structure of the isolated compounds. researchgate.net

Integrated Metabolomics Strategies for Comprehensive Pathway Analysis

Integrated metabolomics has emerged as a powerful approach for elucidating complex biochemical networks, moving beyond the simple identification and quantification of metabolites to provide a functional context for their roles within biological systems. This strategy involves the combination of metabolomic data with other large-scale 'omics' datasets, most notably transcriptomics and proteomics, to construct a more holistic view of cellular processes. By correlating changes in metabolite levels with fluctuations in gene transcripts and protein expression, researchers can uncover regulatory mechanisms, identify novel enzyme functions, and map out entire biosynthetic pathways with greater precision. This integrated approach is particularly valuable for studying the biosynthesis of specialized plant metabolites, such as this compound, which are often produced transiently and in low amounts in response to specific environmental cues. jordan.im

The primary biosynthetic pathway involving this compound is the production of glyceollins, which are isoflavonoid-derived phytoalexins in soybean (Glycine max). mdpi.com Glyceollins play a critical role in the plant's defense against pathogens. biorxiv.org this compound is a key intermediate in this pathway, serving as a direct precursor to glyceollin isomers. biorxiv.org Understanding the regulation of this pathway is crucial for developing disease-resistant crop varieties. Integrated metabolomics and transcriptomics analyses have been instrumental in dissecting this complex pathway. mdpi.com

The general workflow for such an integrated analysis begins with parallel profiling of the metabolome and transcriptome from biological samples, for example, soybean roots or leaves under specific conditions (e.g., with and without pathogen elicitor treatment). mdpi.comresearchgate.net

Metabolomic Profiling : Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a common high-sensitivity method for detecting and quantifying isoflavonoids. nih.govcreative-proteomics.com This technique allows for the separation and identification of a wide range of metabolites, including this compound and its precursors like daidzein, as well as its downstream products, the glyceollins. creative-proteomics.comohiolink.edu

Transcriptomic Profiling : Concurrently, RNA-sequencing (RNA-Seq) is used to analyze the entire set of RNA transcripts in the samples. This provides a snapshot of the genes that are actively being expressed. mdpi.com

Data Integration and Analysis : The key step is the integration of these two datasets. frontiersin.org Differentially accumulated metabolites (DAMs) and differentially expressed genes (DEGs) are identified by comparing the treated and control groups. nih.gov Statistical methods, such as Pearson correlation analysis, are then used to find significant associations between the accumulation of a specific metabolite (like this compound) and the expression levels of genes encoding enzymes in its vicinity in the biosynthetic pathway. mdpi.comnih.gov

Research employing these integrated strategies has yielded significant insights into the glyceollin pathway. Studies have shown that upon treatment with an elicitor, such as a fungal cell wall glucan, the expression of genes encoding enzymes early in the isoflavonoid (B1168493) pathway is dramatically increased. nih.gov This is followed by the accumulation of pathway intermediates and the final glyceollin products. nih.gov

Integrated analyses have successfully identified key regulatory genes and rate-limiting steps. For instance, by correlating metabolite and transcript data, researchers have confirmed the roles of specific cytochrome P450 enzymes (e.g., CYP81E and CYP71D9) and transcription factors (e.g., GmMYB29A2 and GmNAC42-1) in controlling the flow of intermediates through the pathway. mdpi.commdpi.com Comparative metabolite profiling between soybean cultivars resistant and susceptible to pathogens has identified this compound as one of the key metabolites responsible for the separation between these groups, highlighting its importance in the defense response. ohiolink.edu

A study integrating metabolomics and transcriptomics in different species of Glycyrrhiza (licorice) to investigate isoflavonoid biosynthesis provides a model for how such analyses are conducted. The research identified key enzymes and their corresponding genes that were highly correlated with the accumulation of specific isoflavonoids. A similar approach is directly applicable to the this compound pathway in soybean.

The table below illustrates a hypothetical, yet representative, dataset from an integrated metabolomics and transcriptomics study on soybean phytoalexin biosynthesis, showing the correlation between key metabolites and the genes responsible for their synthesis.

| Metabolite | Associated Gene(s) | Enzyme Function | Correlation Type |

| Daidzein | IFS (Isoflavone Synthase) | Converts flavanone (B1672756) to isoflavone (B191592) | Positive |

| Glycinol | I2'H (Isoflavone 2'-hydroxylase) | 2'-hydroxylation of daidzein | Positive |

| This compound | Prenyltransferase | Prenylation of glycinol derivative | Positive |

| Glyceollin I | GmGS (Glyceollin Synthase) / CYP | Cyclization of this compound | Positive |

This table is a representative illustration based on pathway knowledge and typical results from integrated omics studies.

Through these sophisticated analytical strategies, the intricate regulatory network governing the biosynthesis of this compound and related phytoalexins is being progressively unraveled, paving the way for targeted genetic engineering to enhance plant resilience. jordan.im

Synthetic Biology and Metabolic Engineering for Enhanced Glyceocarpin Production

Rationale for De Novo Biosynthesis in Heterologous Hosts

The production of complex plant-derived molecules like glyceocarpin through traditional methods faces significant hurdles. Extraction from its natural source, the soybean plant (Glycine max), yields low quantities, as its synthesis is typically induced only under specific stress conditions, such as pathogen attack. frontiersin.org Chemical synthesis, while technically demonstrated for related compounds, involves complex, multi-step processes that are economically unviable for large-scale production. researchgate.net

Heterologous biosynthesis in well-characterized microbial hosts, such as the yeast Saccharomyces cerevisiae, offers a compelling alternative. nih.govmdpi.com These microbial cell factories present several advantages:

Scalability: Fermentation processes can be scaled up to meet industrial demands. nih.gov

Sustainability: Production can utilize renewable feedstocks, offering a greener alternative to chemical synthesis. nih.govmdpi.com

Process Control: Fermentation conditions can be precisely controlled and optimized for maximum yield.

Speed: Microbial systems generally have faster growth rates and production cycles compared to plants. frontiersin.orgmdpi.com

The successful demonstration of de novo biosynthesis of the precursor daidzein (B1669772) and other complex flavonoids in yeast provides strong evidence for the viability of using microbial systems to produce valuable bioactive molecules like this compound.

Reconstitution of the this compound Pathway in Microbial Cell Factories (e.g., Saccharomyces cerevisiae)

The creation of a this compound-producing microbial factory begins with the complete elucidation of its biosynthetic pathway and the functional expression of the required enzymes in the chosen host. The pathway to this compound is a branch of the well-studied isoflavonoid (B1168493) pathway, starting from the amino acid L-tyrosine or L-phenylalanine.

Recent breakthroughs have identified the full complement of enzymes necessary to convert central metabolism intermediates into this compound and its subsequent products, the glyceollins. This has enabled the reconstruction of the entire pathway in S. cerevisiae. researchgate.netbiorxiv.org The process involves introducing a series of heterologous genes, primarily from the soybean plant, into the yeast genome.

The key enzymatic steps reconstituted in yeast to achieve this compound production include:

Core Isoflavonoid Synthesis: Conversion of L-tyrosine to the key isoflavone (B191592) intermediate, daidzein. This multi-gene module establishes the foundational isoflavone scaffold. researchgate.net

Hydroxylation and Reduction: Daidzein undergoes 2'-hydroxylation by an isoflavone 2'-hydroxylase (I2'H), a cytochrome P450 enzyme, followed by reduction via a 2'-hydroxydaidzein (B191490) reductase (2HDR).

Pterocarpan (B192222) Skeleton Formation: A critical sequence involving a reductase, 7,2',4'-trihydroxyisoflavanol synthase (THIS), and a pterocarpan synthase (PTS) forms the characteristic four-ring pterocarpan structure of glycinol.

Prenylation: Finally, the glycinol molecule is prenylated at the C4 position by the enzyme glycinol 4-dimethylallyltransferase (G4DT) to yield this compound.

Successful reconstitution has been demonstrated by expressing these plant-derived enzymes in S. cerevisiae, leading to the de novo production of this compound from simple carbon sources like glucose. researchgate.net

Strategies for Pathway Optimization and Flux Enhancement

While the reconstitution of the this compound pathway is a critical first step, initial production titers are often low. Therefore, extensive metabolic engineering is required to optimize the pathway and enhance the metabolic flux towards the target compound.

Gene Overexpression and Enzyme Engineering

A primary strategy to boost production is to address pathway bottlenecks, which often occur at steps catalyzed by inefficient or poorly expressed enzymes. Overexpression of rate-limiting enzymes can significantly increase product yield. For instance, in related flavonoid pathways, identifying and overexpressing bottleneck genes has led to substantial production increases. nih.gov

Furthermore, enzyme engineering can improve the catalytic efficiency and specificity of key enzymes. Many steps in the this compound pathway are catalyzed by cytochrome P450 (P450) monooxygenases, which can be challenging to express functionally in yeast. Engineering these P450 enzymes, for example by creating fusion proteins with their redox partners (cytochrome P450 reductases or CPRs), can enhance electron transfer and improve catalytic activity, as demonstrated in the production of other terpenoids and alkaloids. researchgate.netd-nb.info Targeted mutations based on structural insights can also be used to improve enzyme performance. biorxiv.org

Cofactor Regeneration and Microenvironment Optimization

Optimizing the microenvironment for P450 activity is also critical. This includes ensuring an adequate supply of heme, a necessary prosthetic group for P450s, and optimizing the expression and localization of the enzymes within the endoplasmic reticulum. nih.govbiorxiv.org

Modular Pathway Design and Chassis Engineering

Complex biosynthetic pathways like that of this compound are often best engineered using a modular approach. mdpi.comnih.gov The entire pathway can be segmented into distinct modules (e.g., daidzein module, glycinol module, and glyceollin (B191339)/glyceocarpin module). researchgate.netbiorxiv.org This strategy allows for the independent optimization of each module by screening different enzyme sources, balancing gene expression levels, and mitigating the accumulation of toxic intermediates. mdpi.comresearchgate.net

Chassis engineering involves modifying the host organism itself to be a more efficient factory. This can include deleting competing metabolic pathways to redirect carbon flux towards this compound synthesis or engineering transport systems to enhance the export of the final product, thereby relieving feedback inhibition and cytotoxicity. nih.gov

Feasibility and Challenges in Scalable Bioproduction

The successful de novo synthesis of this compound and its derivatives in S. cerevisiae demonstrates the feasibility of using microbial platforms for their production. biorxiv.org However, translating this laboratory-scale success into a cost-effective, industrial-scale process presents several challenges. nih.govmdpi.com

A primary challenge is achieving high production titers. Current yields of this compound and related pterocarpans in engineered yeast are often low, requiring further intensive optimization. biorxiv.org The complexity of the pathway, involving numerous heterologous enzymes, particularly membrane-bound P450s, creates significant metabolic burden on the host cell and can lead to pathway imbalances. d-nb.info

Key challenges include:

Low P450 Activity: The efficiency of plant P450s in yeast remains a major bottleneck. biorxiv.org

Cofactor Imbalance: The high demand for NADPH can disrupt the cell's redox balance.

Intermediate Toxicity: Accumulation of pathway intermediates can be toxic to the host cells.

Process Scalability: Optimizing fermentation conditions (e.g., media composition, pH, aeration) for large-scale bioreactors is essential but complex. mdpi.com

Strain Stability: Maintaining the stability of engineered strains with multiple genetic modifications over extended fermentation periods can be difficult. mdpi.com

Despite these hurdles, the continuous development of powerful synthetic biology tools, coupled with systems biology approaches and high-throughput screening, offers promising avenues to overcome these limitations. mdpi.com The potential to produce high-value, plant-derived molecules like this compound sustainably and economically makes continued research in this area a high priority.

Molecular and Cellular Investigations of Glyceocarpin Derived Compounds in Pre Clinical Research Models

Role of Glyceocarpin as a Key Intermediate for Bioactive Glyceollins

This compound is a crucial pterocarpan (B192222) phytoalexin that serves as a direct biosynthetic precursor to specific isomers of glyceollins, a class of potent antimicrobial and bioactive compounds produced by the soybean plant (Glycine max) in response to stressors like pathogen attack. biorxiv.orgoup.com The biosynthesis of glyceollins is a complex, multi-step enzymatic process branching from the general phenylpropanoid pathway. biorxiv.org

The core pathway begins with the isoflavone (B191592) daidzein (B1669772), which is converted to the pterocarpan (-)-glycinol (B1211887). researchgate.net From glycinol, the pathway branches. Dimethylallyl transferase enzymes introduce a prenyl group to the glycinol molecule at one of two positions. When the prenyl group is added to the C-4 position, it forms 4-glyceollidin, the direct precursor to glyceollin (B191339) I. biorxiv.org Conversely, when the prenyl group is attached to the C-2 position, it forms this compound. biorxiv.org

This compound is the specific intermediate for the synthesis of glyceollin II and glyceollin III. biorxiv.orgresearchgate.net The final step in their formation involves an oxidative cyclization of the prenyl side chain, a reaction catalyzed by specific cytochrome P450 monooxygenase (P450) enzymes. biorxiv.orgresearchgate.net Research has identified distinct P450 enzymes responsible for converting this compound into its respective glyceollin isomers. For instance, GmGS13A has been identified as a glyceollin III synthase, converting this compound to glyceollin III. biorxiv.org Another study identified CYP82A2 as glyceollin III synthase. researchgate.net Similarly, a distinct enzyme, glyceollin II synthase (GmGIIS), catalyzes the conversion of this compound into glyceollin II. biorxiv.org This demonstrates that the final step is not catalyzed by a single enzyme but by multiple, specific P450s, highlighting the divergent evolution of these pathways to produce structural diversity. researchgate.net

The biosynthetic relationship is summarized below:

| Precursor | Enzyme Class | Product(s) |

| (-)-Glycinol | Prenyltransferase (G2DT) | This compound |

| This compound | P450 (Glyceollin II Synthase) | Glyceollin II |

| This compound | P450 (Glyceollin III Synthase) | Glyceollin III |

| (-)-Glycinol | Prenyltransferase (G4DT) | 4-Glyceollidin |

| 4-Glyceollidin | P450 (Glyceollin I Synthase) | Glyceollin I |

In Vitro Studies on Glyceollin-Mediated Cellular Mechanisms (e.g., apoptosis induction, reactive oxygen species generation)

Glyceollins, the bioactive compounds derived from the this compound pathway, have demonstrated significant effects on cellular processes in preclinical models, particularly through the induction of apoptosis and the generation of reactive oxygen species (ROS).

In vitro studies using various cancer cell lines have shown that glyceollins can effectively decrease cell viability. researchgate.netnih.gov This anti-proliferative activity is strongly linked to the induction of apoptosis, or programmed cell death. Evidence for glyceollin-induced apoptosis includes key cellular changes such as DNA fragmentation, a decrease in the mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) on the plasma membrane. researchgate.netnih.gov

A primary mechanism underlying this apoptotic activity appears to be the generation of ROS. researchgate.netnih.gov At sufficient concentrations (e.g., 6 μg/mL and higher in mouse hepatoma cells), glyceollins significantly stimulate the production of intracellular ROS. researchgate.netnih.gov This oxidative stress is believed to be a key trigger for the apoptotic cascade. frontiersin.org The accumulation of ROS can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors like cytochrome C into the cytosol. researchgate.netnih.govfrontiersin.org

Western blot analyses have further detailed the molecular events in this process. Treatment with glyceollins has been shown to:

Decrease the expression of anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov

Decrease the levels of pro-caspase-3, indicating its cleavage and activation. nih.gov

Increase the expression of cell cycle inhibitors like p21 and p27. researchgate.netnih.gov

These molecular changes collectively push the cell towards cell cycle arrest and apoptosis, demonstrating a clear mechanism by which glyceollin-induced ROS generation leads to cell death in preclinical models. researchgate.netmdpi.com

Molecular Target Identification and Signaling Pathway Modulation by Glyceollins in Cellular Models (e.g., estrogen receptor antagonism, aryl hydrocarbon receptor modulation)

Beyond inducing general cellular stress, glyceollins have been shown to interact with specific molecular targets and modulate key signaling pathways, notably the estrogen receptor (ER) and the aryl hydrocarbon receptor (AhR).

Estrogen Receptor (ER) Antagonism: Glyceollins are recognized for their anti-estrogenic properties, particularly in hormone-dependent breast cancer models. mdpi.comnih.gov They act as antagonists to the estrogen receptor, primarily ERα, which is a key driver of proliferation in many breast cancers. mdpi.commdpi.com By binding to the ER, glyceollins inhibit the proliferative signals initiated by estrogen (estradiol). This antagonism has been confirmed by observing a decrease in the expression of progesterone (B1679170) receptor (PgR), a key downstream target of ER signaling. nih.gov Glyceollins have also been shown to downregulate the expression of forkhead box M1 (FOXM1), a critical regulator of the cell cycle that is linked to ER signaling. mdpi.com This anti-estrogenic effect is not limited to genomic pathways; glyceollins can also induce apoptosis through non-genomic, membrane-initiated ER effects. mdpi.com

Aryl Hydrocarbon Receptor (AhR) Modulation: Glyceollins are also ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental signals and in processes like cell migration and proliferation. mdpi.comnih.gov Both glyceollin I and glyceollin II can bind to and activate the AhR, though GII appears to be a more potent activator. nih.gov This interaction classifies them as natural AhR ligands that can have partial agonistic and antagonistic effects. nih.gov

Upon activation, the AhR translocates to the nucleus and regulates the expression of target genes, including CYP1A1 and CYP1B1. nih.govresearchgate.net Studies in triple-negative breast cancer cells (MDA-MB-231), which are ER-negative, have shown that glyceollins inhibit cell migration. mdpi.comnih.gov This effect is linked to their ability as AhR ligands to modulate the expression of genes that control cell migration and invasion. nih.gov

The following table summarizes the key molecular interactions of glyceollins:

| Receptor/Pathway | Effect of Glyceollins | Downstream Consequences | Cell Models |

| Estrogen Receptor (ERα) | Antagonism | Inhibition of E2-dependent proliferation; Decreased PgR expression; Downregulation of FOXM1. mdpi.comnih.gov | ER-positive breast cancer cells (e.g., MCF-7). mdpi.comresearchgate.net |

| Aryl Hydrocarbon Receptor (AhR) | Ligand binding (partial agonist/antagonist) | Activation of AhR signaling; Induction of CYP1A1 and CYP1B1 gene expression; Inhibition of cell migration. nih.govresearchgate.net | ER-negative breast cancer cells (e.g., MDA-MB-231). mdpi.comnih.gov |

| PI3K/AKT/mTOR | Inhibition | Suppression of cell growth and apoptosis through an ER-independent pathway. mdpi.com | Breast cancer cells. mdpi.com |

Structure-Activity Relationship Studies of this compound Derivatives and Glyceollin Isomers in Cellular Assays

The biological activity of glyceollins is highly dependent on their specific isomeric structure, which is determined by their biosynthetic origin from either this compound or its isomer, 4-glyceollidin. Structure-activity relationship (SAR) studies have begun to elucidate how these structural differences influence their interactions with molecular targets.

As established, this compound is the direct precursor for glyceollin II and glyceollin III, while 4-glyceollidin is the precursor for glyceollin I. biorxiv.org The key structural difference lies in the final cyclized ring formed from the prenyl group. This distinction in their three-dimensional structure affects their biological potency and specificity.

In studies examining the modulation of the aryl hydrocarbon receptor (AhR), glyceollin I (derived from 4-glyceollidin) and glyceollin II (derived from this compound) were directly compared. nih.gov Computational docking and luciferase reporter assays revealed that while both isomers can bind to the AhR ligand-binding pocket, they do so with different potencies. nih.gov The results indicated that glyceollin II is a more potent, albeit partial, activator of AhR-mediated transcriptional activity compared to glyceollin I. nih.gov

Furthermore, the enzymes responsible for their synthesis show high substrate specificity. CYP71D8 was identified as a glyceollin I synthase, acting specifically on 4-dimethylallylglycinol (B1251056) (4-glyceollidin), while CYP82A2 was identified as a glyceollin III synthase, acting specifically on 2-dimethylallylglycinol (this compound). researchgate.net This enzymatic specificity underscores the distinct nature of the isomers that arise from the initial placement of the prenyl group. The functional divergence among the synthesizing enzymes, such as the P450 paralogs GmGIS1, GmGIS2, and GmGIS3 for glyceollin I, highlights how subtle changes in enzyme active sites can lead to varied catalytic efficiencies and potentially different biological roles for the resulting isomers. researchgate.net

These findings indicate that the specific arrangement of the heterocyclic rings and the prenyl group, which differentiates the isomers derived from this compound versus 4-glyceollidin, is a critical determinant of their biological activity, including their ability to interact with specific cellular receptors like the AhR.

Future Research Directions and Translational Perspectives for Glyceocarpin Studies

Unraveling Remaining Gaps in Glyceocarpin Biosynthetic Enzyme Functions

The biosynthesis of this compound and its subsequent conversion to glyceollins involves a series of enzymatic reactions, some of which are only recently being fully elucidated. This compound is synthesized from the precursor (-)-glycinol (B1211887) through the action of a prenyltransferase. researchgate.netnih.gov Specifically, the enzyme glycinol 2-dimethylallyltransferase (G2DT) catalyzes the attachment of a dimethylallyl group to the C-2 position of glycinol to form this compound. researchgate.netresearchgate.net This enzyme, along with its paralog, glycinol 4-dimethylallyltransferase (G4DT) which forms the glyceollin (B191339) I precursor 4-glyceollidin, are key players in directing the pathway towards different glyceollin isomers. researchgate.net These prenyltransferases have been found to be localized in the envelope membrane of plastids. nih.gov

A significant knowledge gap has been the precise identity of the enzyme responsible for the final cyclization of this compound into glyceollin isomers. For decades, this step was attributed to an uncharacterized cytochrome P450 (P450) monooxygenase. biorxiv.orgnih.gov Groundbreaking recent research has finally identified the specific P450 enzymes that catalyze these final committed steps. Through a combination of transcriptome analysis, genome mining, and in vitro enzyme assays, it was discovered that GmGS13A, a cytochrome P450 monooxygenase cyclase, is responsible for converting this compound into glyceollin III. biorxiv.orgresearchgate.net This same study identified GmGS11A and GmGS11B as the enzymes that convert the related compound, glyceollidin, into glyceollin I. biorxiv.orgresearchgate.net

Future research must now focus on the detailed biochemical and structural characterization of these newly identified P450 enzymes, particularly GmGS13A. Key research questions include:

What is the precise catalytic mechanism of GmGS13A's oxidative cyclization of the prenyl chain on this compound?

What are the key amino acid residues in the active site that determine its substrate specificity for this compound?

How is the expression and activity of the G2DT and GmGS13A genes coordinately regulated in response to elicitor signals?

Does GmGS13A interact with other proteins, such as LjCPR1 (a cytochrome P450 reductase), to form a functional complex, and how does this affect its efficiency? biorxiv.org

Answering these questions will provide a complete molecular blueprint of this crucial part of the isoflavonoid (B1168493) pathway, enabling more precise engineering efforts.

Advancements in High-Throughput Screening for Novel Elicitors

The production of this compound and subsequent glyceollins is an inducible defense response, triggered by various elicitors. biorxiv.org These elicitors can be of biotic origin, such as fungal cell wall components, or abiotic, like heavy metal salts. mdpi.comoup.com The development of high-throughput screening (HTS) platforms offers a powerful strategy to discover new and more potent elicitors of the this compound pathway. nih.govprinceton.edu Such platforms could utilize reporter gene systems, where the promoter of a key biosynthetic gene (e.g., G2DT or GmGS13A) is fused to a reporter like luciferase or green fluorescent protein (GFP). princeton.edu This would allow for rapid screening of large chemical libraries for compounds that activate the pathway.

Studies have already shown that different elicitors can have varied effects. For instance, wall glucan elicitors (WGE) from the oomycete Phytophthora sojae are potent inducers of glyceollin I, while silver nitrate (B79036) (AgNO₃), a chemical elicitor, appears to function through a distinct mechanism that may involve inhibiting glyceollin degradation. mdpi.com A comparative study of biotic elicitors found that WGE from P. sojae induced the highest levels of glyceollin I in soybean seeds, followed by WGE from Pythium. mdpi.com

Future HTS campaigns should aim to:

Screen diverse libraries of natural products and synthetic small molecules to identify novel elicitors.

Identify elicitors that specifically upregulate the branch of the pathway leading to this compound and glyceollin III.

Discover compounds that can "prime" the plant's defense response, leading to a faster and stronger accumulation of phytoalexins upon pathogen attack.

Uncover the signaling pathways through which these new elicitors function.